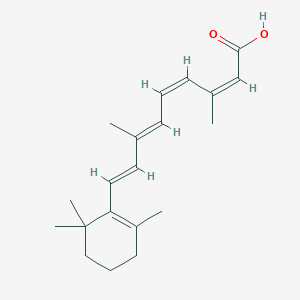

(11-cis,13-cis)-Retinoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-SMMNRBFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-80-4 | |

| Record name | 11,13-Di-cis-retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,13-DI-CIS-RETINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YMK8CRV7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis Pathways of (11-cis,13-cis)-Retinoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a crucial signaling molecule derived from vitamin A, exists in various isomeric forms, each with distinct biological activities. While all-trans-retinoic acid (atRA) is the most studied, the cis-isomers, particularly 11-cis- and 13-cis-retinoic acid, play significant and sometimes unique roles in cellular processes. This guide provides a comprehensive technical overview of the known and putative biological synthesis pathways of (11-cis,13-cis)-retinoic acid. We will delve into the enzymatic cascades, from precursor isomerization to final oxidation, explore the key enzymes and their substrate specificities, and present methodologies for the robust analysis of these pathways. This document is intended to serve as a foundational resource for researchers investigating the nuanced roles of these specific retinoid isomers in health and disease.

Foundational Principles of Retinoid Metabolism

The biosynthesis of all retinoic acid isomers originates from dietary vitamin A (retinol) and pro-vitamin A carotenoids. The canonical pathway to the most abundant isomer, all-trans-retinoic acid (atRA), is a two-step oxidation process. This well-established pathway serves as the backbone for understanding the synthesis of the cis-isomers.

First, retinol is reversibly oxidized to retinaldehyde. This reaction is catalyzed by two main families of enzymes: cytosolic alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (SDRs), also known as retinol dehydrogenases (RDHs)[1][2]. The second, irreversible step is the oxidation of retinaldehyde to retinoic acid, carried out by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily[2][3][4].

The synthesis of (11-cis,13-cis)-retinoic acid diverges from this central pathway primarily through the isomerization of retinoid precursors at the ester, alcohol, or aldehyde stage, or through the isomerization of atRA itself.

The Biosynthesis of 13-cis-Retinoic Acid

13-cis-Retinoic acid (isotretinoin) is a well-known therapeutic agent and a naturally occurring metabolite. Its endogenous synthesis can occur through at least two distinct pathways.

Pathway 1: De Novo Synthesis from All-trans-Retinyl Esters

Recent discoveries have elucidated a specific enzymatic pathway for the formation of 13-cis-retinoids, originating from stored all-trans-retinyl esters.

-

Step 1: Isomerization of All-trans-Retinyl Ester to 13-cis-Retinol. The key enzyme in this pathway is 13-cis isomerohydrolase (13cIMH) , a homolog of the visual cycle enzyme RPE65.[5] This membrane-associated, iron-dependent enzyme specifically converts all-trans-retinyl esters into 13-cis-retinol.[2][4][5] This discovery provides a direct enzymatic basis for the endogenous production of a 13-cis-retinoid precursor.[5]

-

Step 2: Oxidation of 13-cis-Retinol to 13-cis-Retinaldehyde. Following its formation, 13-cis-retinol is a substrate for retinol dehydrogenases (RDHs). Several RDHs have been shown to recognize cis-retinols as substrates, facilitating their oxidation to the corresponding aldehydes.[6]

-

Step 3: Oxidation of 13-cis-Retinaldehyde to 13-cis-Retinoic Acid. The final step is the oxidation of 13-cis-retinaldehyde by retinaldehyde dehydrogenases (RALDHs). While the primary substrates are often considered to be all-trans- and 9-cis-retinal, several aldehyde dehydrogenases are capable of converting 13-cis-retinal to 13-cis-retinoic acid.[6][7]

Caption: Isomerization pathway to 13-cis-Retinoic Acid.

The Biosynthesis of 11-cis-Retinoic Acid

The synthesis of 11-cis-retinoids is best characterized within the context of the visual cycle, where 11-cis-retinal is the crucial chromophore for vision. [8]The existence and synthesis of 11-cis-retinoic acid are less well-defined, but a plausible pathway can be extrapolated from the known enzymatic machinery.

Putative Pathway: A Branch from the Visual Cycle

The primary route for 11-cis-retinoid formation is the isomerization of all-trans-retinoids within the retinal pigment epithelium (RPE) and Müller cells of the eye.

-

Step 1: Isomerization of All-trans-Retinoids to 11-cis-Retinol. This critical isomerization is primarily carried out by the enzyme RPE65, which converts all-trans-retinyl esters to 11-cis-retinol. [9][10]In a non-canonical visual cycle in Müller cells, dihydroceramide desaturase (DES1) acts as a retinol isomerase. [11]

-

Step 2: Oxidation of 11-cis-Retinol to 11-cis-Retinaldehyde. The oxidation of 11-cis-retinol to 11-cis-retinaldehyde is catalyzed by specific 11-cis-retinol dehydrogenases (11-cis-RDHs). [12][13]RDH5 is a key enzyme in this process, and other RDHs, such as RDH10 and RDH11, also exhibit this activity. [1][8]This step is well-established as the final stage in the production of the visual chromophore. [12][13]

-

Step 3 (Putative): Oxidation of 11-cis-Retinaldehyde to 11-cis-Retinoic Acid. While not as extensively documented as the previous steps, it is biochemically plausible that 11-cis-retinaldehyde can be further oxidized to 11-cis-retinoic acid by certain RALDHs. Some RDHs have been shown to have broad specificity for cis-retinal isomers, suggesting that RALDHs may also possess this characteristic. [14]The physiological relevance and the specific enzymes involved in this potential step, particularly in non-ocular tissues, remain an active area of investigation.

Caption: Putative synthesis pathway for 11-cis-Retinoic Acid.

Experimental Protocols for Pathway Elucidation

Investigating the synthesis of (11-cis,13-cis)-retinoic acid requires robust methodologies to identify and quantify these specific isomers and to measure the activity of the enzymes involved.

Quantification of Retinoic Acid Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoic acid isomers in complex biological matrices.

Objective: To separate and quantify all-trans-, 13-cis-, and 11-cis-retinoic acid from tissue or cell samples.

Methodology:

-

Sample Preparation (under dim light):

-

Homogenize tissue or cell pellets in a suitable buffer.

-

Perform a liquid-liquid extraction using a solvent system such as hexane/ethyl acetate.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 or a specialized column like RP-Amide for optimal separation of the isomers. [14] * Employ a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small percentage of an acid like formic acid to improve peak shape. [15]

-

-

Mass Spectrometry Detection:

-

Use a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Operate in selected reaction monitoring (SRM) mode for high specificity and sensitivity. The transitions for each isomer will be the same (e.g., m/z 301 -> 257 for the parent ion to a characteristic fragment), with identification based on retention time.

-

In Vitro Isomerohydrolase Activity Assay

This assay is designed to measure the activity of enzymes like 13cIMH that convert all-trans-retinyl esters to cis-retinols. [2][4][16] Objective: To determine the enzymatic production of 13-cis-retinol from all-trans-retinyl ester.

Methodology:

-

Enzyme Source:

-

Use cell lysates or microsomal fractions from cells overexpressing the isomerohydrolase of interest (e.g., 13cIMH).

-

-

Substrate Preparation:

-

Prepare liposomes containing all-trans-retinyl ester (e.g., all-trans-retinyl palmitate).

-

-

Reaction:

-

Extraction and Analysis:

-

Stop the reaction by adding a solvent like ethanol.

-

Extract the retinoids with hexane.

-

Analyze the extracted retinoids by normal-phase HPLC to separate and quantify the different retinol isomers (all-trans-, 13-cis-, and 11-cis-retinol). [17]

-

Retinaldehyde Dehydrogenase (RALDH) Activity Assay with cis-Substrates

This assay measures the conversion of cis-retinaldehydes to their corresponding retinoic acids.

Objective: To assess the ability of a given RALDH to oxidize 11-cis- or 13-cis-retinaldehyde.

Methodology:

-

Enzyme Source:

-

Use purified recombinant RALDH or cell lysates containing the enzyme.

-

-

Reaction Mixture:

-

Combine the enzyme source with the cis-retinaldehyde substrate (11-cis- or 13-cis-retinaldehyde) and the required cofactor, typically NAD+.

-

-

Incubation:

-

Incubate at 37°C, monitoring the reaction over time.

-

-

Analysis:

-

Stop the reaction and extract the retinoids.

-

Analyze the formation of the corresponding cis-retinoic acid using HPLC or LC-MS/MS as described in section 4.1.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Endogenous Retinoic Acid Isomer Concentrations in Human Plasma

| Retinoid Isomer | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |

| all-trans-Retinoic Acid | 1.32 | ± 0.46 |

| 13-cis-Retinoic Acid | 1.63 | ± 0.85 |

| 13-cis-4-oxoretinoic Acid | 3.68 | ± 0.99 |

Data adapted from Eckhoff and Nau, 1990. [18] This table demonstrates that 13-cis-retinoic acid and its metabolite are present in human plasma at concentrations comparable to or greater than all-trans-retinoic acid, underscoring their physiological relevance. [18]

Conclusion and Future Directions

The biological synthesis of (11-cis,13-cis)-retinoic acid involves a complex interplay of isomerization and oxidation enzymes. While the pathway for 13-cis-retinoic acid is becoming clearer with the discovery of 13-cis isomerohydrolase, the synthesis and physiological roles of 11-cis-retinoic acid, particularly outside of the visual system, remain important areas for future research. Elucidating the specific RALDHs responsible for the final oxidation of 11-cis- and 13-cis-retinaldehyde and their kinetic parameters will be crucial for a complete understanding of these pathways. The methodologies outlined in this guide provide a framework for researchers to further explore the nuanced world of retinoid metabolism and its implications for drug development and the understanding of human health.

References

-

Chen, J. W., et al. (2012). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PLoS ONE, 7(9), e43536. [Link]

-

IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1998). 13-cis-Retinoic acid. In IARC Handbooks of Cancer Prevention, Volume 2: Carotenoids. IARC. [Link]

-

Nagao, A., & Olson, J. A. (1994). Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene. FASEB Journal, 8(12), 968-973. [Link]

-

Eckhoff, C., & Nau, H. (1990). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. Journal of Lipid Research, 31(8), 1445-1454. [Link]

-

Gar-le-Dieu, A., & Rando, R. R. (2001). Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo. Journal of Biological Chemistry, 276(49), 45837-45844. [Link]

-

Lee, J. W., et al. (2009). The 11-cis-retinol dehydrogenase activity of RDH10 and its interaction with visual cycle proteins. Investigative Ophthalmology & Visual Science, 50(7), 3047-3056. [Link]

-

Lee, J. W., et al. (2009). The 11-cis-Retinol Dehydrogenase Activity of RDH10 and Its Interaction with Visual Cycle Proteins. Investigative Ophthalmology & Visual Science, 50(7), 3047–3056. [Link]

-

Duester, G. (2008). Retinoic acid synthesis and signaling during early organogenesis. Cell, 134(6), 921-931. [Link]

-

Kedishvili, N. Y. (2013). Enzymology of retinoic acid biosynthesis and degradation. Journal of Lipid Research, 54(7), 1744-1760. [Link]

-

De Luca, L. M., et al. (1986). In vivo isomerization of all-trans- to 11-cis-retinoids in the eye occurs at the alcohol oxidation state. Biochemistry, 25(21), 6473-6478. [Link]

-

Driessen, C. A., et al. (2000). Characterization of a Dehydrogenase Activity Responsible for Oxidation of 11-cis-Retinol in the Retinal Pigment Epithelium of Mice with a Disrupted RDH5 Gene: A MODEL FOR THE HUMAN HEREDITARY DISEASE FUNDUS ALBIPUNCTATUS. Journal of Biological Chemistry, 275(25), 19093-19100. [Link]

-

Kaylor, J. J., et al. (2017). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). Proceedings of the National Academy of Sciences, 114(51), E10892-E10900. [Link]

-

Rühl, R., et al. (2005). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 124(2), 332-339. [Link]

-

Kiser, P. D., & Palczewski, K. (2020). Shedding new light on the generation of the visual chromophore. Proceedings of the National Academy of Sciences, 117(33), 19686-19688. [Link]

-

Barua, A. B., & Olson, J. A. (1989). Metabolism in vivo of all-trans-[11-3H]retinoic acid after an oral dose in rats. Characterization of retinoyl beta-glucuronide in the blood and other tissues. Biochemical Journal, 263(2), 403-409. [Link]

-

Jin, M., et al. (2013). Identification of the key residues determining the product specificity of isomerohydrolase. FEBS Letters, 587(18), 3020-3026. [Link]

-

Kiser, P. D., et al. (2014). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Progress in Retinal and Eye Research, 43, 3-23. [Link]

-

Jin, M., et al. (2011). Identification and Characterization of a Novel 13-cis Isomerohydrolase. Investigative Ophthalmology & Visual Science, 52(14), 4833. [Link]

-

Siegenthaler, G., et al. (2005). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Proceedings of the National Academy of Sciences, 102(21), 7768-7773. [Link]

-

Chen, J. W., et al. (2012). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PLoS ONE, 7(9), e43536. [Link]

-

Chen, H., & Juchau, M. R. (1996). Biotransformation of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid in rat conceptal homogenates. Evidence for catalysis by a conceptal isomerase. Biochemical Pharmacology, 51(6), 849-855. [Link]

-

Driessen, C. A. G. G., et al. (2000). Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters. Molecular and Cellular Biology, 20(12), 4275-4287. [Link]

-

SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. [Link]

-

Kiser, P. D., & Palczewski, K. (2009). The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid. Proceedings of the National Academy of Sciences, 106(21), 8537-8542. [Link]

-

Urbach, J., & Rando, R. R. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. Biochemical Journal, 299(Pt 2), 459-465. [Link]

-

Wikipedia contributors. (2023, December 1). 11-cis-retinol dehydrogenase. In Wikipedia, The Free Encyclopedia. [Link]

-

Palczewski, K. (2012). Retinoid cycle regenerates visual pigment chromophore 11-cis-retinal. In StatPearls. StatPearls Publishing. [Link]

-

SIELC Technologies. (n.d.). Separation of 13-cis Retinoic acid on Newcrom R1 HPLC column. [Link]

-

Shelley, R., et al. (1982). Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid. Journal of Pharmaceutical Sciences, 71(2), 262-264. [Link]

Sources

- 1. Retinol Dehydrogenases (RDHs) in the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-substrate Specificity Short Chain Retinol Dehydrogenases from the Vertebrate Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11-cis- and all-trans-retinols can activate rod opsin: rational design of the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of 11-cis-retinyl esters in vertebrate cone vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. Characterization of a dehydrogenase activity responsible for oxidation of 11-cis-retinol in the retinal pigment epithelium of mice with a disrupted RDH5 gene. A model for the human hereditary disease fundus albipunctatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. pnas.org [pnas.org]

- 15. sciex.com [sciex.com]

- 16. Identification of the key residues determining the product specificity of isomerohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutation of key residues of RPE65 abolishes its enzymatic role as isomerohydrolase in the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery and Isolation of (11-cis,13-cis)-Retinoic Acid

Abstract

Retinoic acid, the carboxylic acid form of vitamin A, is a critical signaling molecule that orchestrates a vast array of physiological processes through the regulation of gene expression. Its biological activity is exquisitely dependent on its isomeric configuration. While all-trans- and 9-cis-retinoic acid are well-characterized as potent ligands for nuclear receptors, a diverse family of other geometric isomers exists, each with potentially unique biological roles that remain largely unexplored. Among these are the di-cis isomers, such as (11-cis,13-cis)-retinoic acid. The discovery and isolation of these low-abundance isomers present significant technical challenges due to their inherent instability and structural similarity to more abundant forms. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies required to successfully isolate, identify, and characterize (11-cis,13-cis)-retinoic acid and other novel retinoids from complex biological matrices. We will delve into the causality behind experimental choices, from sample handling to advanced analytical techniques, providing a self-validating framework for rigorous scientific inquiry.

Foundational Context: From Vitamin A to Isomer-Specific Function

The journey to understanding retinoids began with the recognition of an essential fat-soluble nutrient, termed "fat-soluble A" in 1918 and later "vitamin A" in 1920, which was necessary for growth and the prevention of conditions like night blindness.[1][2] Early research in the 20th century established that vitamin A (retinol) is a generic term for a class of related compounds essential for vision, immune function, and embryonic development.[3][4][5]

A pivotal breakthrough was the discovery that retinol itself is a pro-hormone, converted within the body through a two-step oxidation process into its biologically active form, retinoic acid (RA).[6][7][8] This molecule acts as a high-affinity ligand for nuclear receptors—the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)—which function as ligand-inducible transcription factors to control the expression of over 500 genes.[6][8]

The biological importance of stereochemistry became evident with the study of different RA isomers. All-trans-retinoic acid (atRA) is the most abundant and well-studied isomer, binding primarily to RARs.[9] The discovery that 9-cis-retinoic acid could activate both RARs and RXRs opened a new dimension in retinoid signaling.[10] This established a critical paradigm: subtle changes in the geometry of the polyene tail can dramatically alter biological activity and receptor specificity. It is within this complex landscape that the quest for novel, low-abundance isomers like (11-cis,13-cis)-retinoic acid finds its scientific imperative.

The Challenge of Discovery: Unmasking a Di-cis Isomer

The discovery of a specific isomer like (11-cis,13-cis)-retinoic acid is not a singular event but rather the culmination of advancing analytical capabilities. Unlike the more abundant atRA or 13-cis-RA, di-cis isomers were likely first observed as minor, unidentified peaks in chromatographic separations of complex biological extracts. Their definitive identification required the development of high-resolution separation techniques coupled with unambiguous structural elucidation methods.

A significant challenge in retinoid analysis is their sensitivity to light, oxygen, and thermal energy, which can induce artefactual isomerization and degradation.[11] Therefore, the entire analytical workflow must be designed to preserve the native isomeric profile of the biological sample.

The first successful identification of di-cis isomers, including 11,13-di-cis-retinoic acid, was achieved through a meticulous protocol involving two sequential chromatographic steps to isolate sufficient quantities for definitive structural analysis by proton NMR spectroscopy.[12] This work demonstrated that such isomers are not mere chemical curiosities but are present in biological systems, paving the way for future investigations into their origins and functions.

Core Workflow for Retinoid Isomer Isolation

A robust and reliable workflow is the cornerstone of discovering and accurately quantifying novel retinoids. The process is a multi-stage system where each step is optimized to ensure the integrity and recovery of the target analytes.

In-Depth Experimental Protocols

The following sections provide detailed, field-proven methodologies grounded in established best practices for retinoid analysis.

Critical Precaution: Sample Handling and Extraction

The validity of any retinoid analysis hinges on the initial handling of the sample. Due to their conjugated double-bond system, retinoids are highly susceptible to photoisomerization and oxidation.

Protocol 1: Extraction of Retinoids from Biological Tissues

-

Rationale: This two-step liquid-liquid extraction protocol is designed to efficiently recover both nonpolar (retinyl esters, retinol) and more polar (retinoic acid) retinoids by manipulating the pH of the aqueous phase.[13] All steps must be performed under yellow or dim red light, and solvents should be sparged with nitrogen or argon to remove dissolved oxygen.[11][12]

-

Methodology:

-

Homogenization: Homogenize ~100-200 mg of tissue in an appropriate ice-cold buffer (e.g., phosphate-buffered saline). To prevent enzymatic activity, homogenization can be performed directly in a solvent like ethanol.[14]

-

Internal Standard: Add a known quantity of an internal standard (e.g., retinyl acetate or a synthetic retinoid not present in the sample) to the homogenate to correct for extraction losses.

-

Alkaline Extraction (for nonpolar retinoids):

-

Add 2 volumes of 0.025 M KOH in ethanol to the homogenate.

-

Add 2 volumes of hexane, vortex vigorously for 2 minutes, and centrifuge at ~1500 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer, which contains retinol and retinyl esters, and transfer it to a clean, amber glass vial.

-

-

Acidic Extraction (for polar retinoids):

-

To the remaining lower aqueous-ethanol phase, add 0.1 volume of 4 M HCl to acidify the sample to a pH below 5.[12][13] This protonates the carboxyl group of retinoic acid, making it more soluble in the organic solvent.

-

Perform a second extraction with 2 volumes of hexane. Vortex and centrifuge as described above.

-

Collect the upper hexane layer, which now contains the retinoic acid isomers.

-

-

Solvent Evaporation and Reconstitution: Combine the organic extracts (if analyzing all retinoids) or keep the acidic extract separate. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the HPLC mobile phase for analysis.[15]

-

The Core of Discovery: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for resolving the complex mixture of retinoid isomers. For separating geometric isomers like (11-cis,13-cis)-RA, Normal-Phase HPLC (NP-HPLC) often provides superior resolution compared to Reversed-Phase (RP-HPLC).[11][16]

Protocol 2: Isocratic Normal-Phase HPLC for Retinoic Acid Isomer Separation

-

Rationale: NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. The subtle differences in the polarity and shape of retinoic acid isomers, arising from their cis/trans configurations, lead to differential retention times on the silica column, allowing for their separation. The use of an isocratic (constant composition) mobile phase simplifies the method and improves reproducibility.[16][17]

-

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV detector is required.

-

Column: A silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size) is used as the stationary phase.[16]

-

Mobile Phase: A non-polar solvent system is prepared. A typical and effective mobile phase consists of n-hexane, 2-propanol, and glacial acetic acid in a ratio of approximately 1000:4.3:0.675 (v/v/v).[16] The small amount of alcohol modifies the activity of the silica, while the acetic acid keeps the retinoic acid protonated to ensure good peak shape.

-

Flow Rate: A constant flow rate of 1.0 mL/min is maintained.

-

Injection: The reconstituted sample extract (typically 20-50 µL) is injected onto the column.

-

Detection: The column eluent is monitored by a UV detector set to the absorbance maximum of retinoic acid, typically around 350 nm.[16]

-

Identification: Isomers are provisionally identified by comparing their retention times to those of known standards. The elution order for di-cis isomers would need to be empirically determined.

-

Table 1: Comparative HPLC Conditions for Retinoid Isomer Analysis

| Parameter | Normal-Phase (NP-HPLC) | Reversed-Phase (RP-HPLC) |

| Stationary Phase | Silica, polar | C18 or C30, non-polar |

| Typical Mobile Phase | Hexane/Isopropanol/Acetic Acid[16] | Acetonitrile/Methanol/Water/Formic Acid[18][19] |

| Analyte Elution | Least polar elutes first | Most polar elutes first |

| Primary Application | Excellent for geometric isomers (cis/trans) | Good for general retinoid profiling |

| Reference | [11][16][17] | [18][20] |

Unambiguous Identification: Spectrometric Characterization

While HPLC provides separation, it does not provide definitive structural identification. For a novel or low-abundance isomer, a combination of mass spectrometry and NMR spectroscopy is required for authoritative characterization.

Mass Spectrometry (MS): Sensitivity and Mass Confirmation

Liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) offers unparalleled sensitivity and provides the molecular weight of the analyte, confirming its identity as a retinoic acid isomer.[19][21]

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often more sensitive for retinoic acid than Electrospray Ionization (ESI).[21] In negative ion mode, ESI readily forms the deprotonated molecule [M-H]⁻ at m/z 299.[18]

-

Tandem MS (MS/MS): For enhanced specificity, tandem mass spectrometry can be used. The parent ion (e.g., m/z 301 [M+H]⁺) is selected and fragmented to produce characteristic daughter ions, creating a unique "fingerprint" for the molecule.[19]

Table 2: Key Mass Spectrometry Data for Retinoic Acid

| Parameter | Value | Ionization Mode | Reference |

| Molecular Weight | 300.44 g/mol | N/A | |

| Protonated Molecule [M+H]⁺ | m/z 301.1 | Positive (APCI/ESI) | [19] |

| Deprotonated Molecule [M-H]⁻ | m/z 299.0 | Negative (ESI) | [18] |

| Detection Limit (LC-MS/MS) | as low as 62.5 attomoles | Positive (APCI) | [19] |

Nuclear Magnetic Resonance (NMR): The Gold Standard for Stereochemistry

For absolute confirmation of the cis and trans configuration at each double bond, ¹H NMR spectroscopy is indispensable.[12] This requires isolating a sufficient quantity of the purified isomer from the HPLC eluent.

-

Key Principle: The coupling constant (J-value) between protons on a double bond is stereospecific. The coupling constant for trans protons is significantly larger (typically 11-19 Hz) than for cis protons (typically 5-14 Hz).[22][23]

-

Application: By analyzing the chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum of the isolated compound, the geometry of each double bond can be assigned, allowing for the definitive identification of the (11-cis,13-cis) configuration.

The (11-cis,13-cis)-Retinoic Acid Molecule

The application of the rigorous workflow described above enables the isolation and positive identification of the (11-cis,13-cis)-retinoic acid isomer.

Conclusion and Future Outlook

The discovery and isolation of low-abundance isomers like (11-cis,13-cis)-retinoic acid are testaments to the power of modern analytical chemistry. The process is not trivial; it demands a meticulous approach that prioritizes the preservation of the analyte's native state and employs a combination of high-resolution separation and orthogonal, high-sensitivity detection techniques. The framework provided in this guide—emphasizing inert handling, optimized extraction, high-resolution NP-HPLC, and definitive spectrometric characterization—constitutes a self-validating system for the rigorous exploration of the retinoidome.

While the precise biological function of (11-cis,13-cis)-retinoic acid remains to be elucidated, its confirmed existence in biological systems warrants further investigation. Is it a transient metabolic intermediate? Does it possess unique signaling properties or a specific affinity for an as-yet-unidentified receptor? Answering these questions is the next frontier in retinoid research, and it is a frontier that can only be explored with the robust and reliable analytical tools detailed herein.

References

-

Mandal, A. (n.d.). Vitamin A History. News-Medical.Net. [Link]

-

Li, Y., et al. (2023). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. MDPI. [Link]

-

McCaffery, P., et al. (1998). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. PubMed. [Link]

-

Al-Suhaimi, E. A. (n.d.). VITAMIN A … FROM PHYSIOLOGY TO DISEASE PREVENTION. [Link]

-

Babino, D., et al. (2015). The role of 11-cis-retinyl esters in vertebrate cone vision. PMC - NIH. [Link]

-

Babino, D., et al. (2015). The role of 11-cis-retinyl esters in vertebrate cone vision. PubMed - NIH. [Link]

-

Kane, M. A., et al. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. ACS Publications. [Link]

-

Gundersen, T. E., et al. (2007). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PMC. [Link]

-

Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. PubMed. [Link]

-

Tsin, A., et al. (2001). New developments in the visual cycle: functional role of 11-cis retinyl esters in the retinal pigment epithelium. Hong Kong Journal of Ophthalmology. [Link]

-

The Pharmacy Newsletter. (2025). The Historical Trajectory of Vitamin A: From Obscure Observations to Essential Public Health Intervention. [Link]

-

Napoli, J. L. (1996). Retinoid binding-proteins redirect retinoid metabolism: biosynthesis and metabolism of retinoic acid. PubMed. [Link]

-

Semba, R. D. (2012). On the 'discovery' of vitamin A. PubMed. [Link]

-

Kľvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. SAV. [Link]

-

Moof University. (2017). Vitamin A Functions and Retinoid Cycle. YouTube. [Link]

-

Napoli, J. L. (1999). Retinoic Acid Biosynthesis and Metabolism. PubMed - NIH. [Link]

-

Siddik, M. A. B., et al. (2022). Vitamin A: History, Current Uses, and Controversies. ResearchGate. [Link]

-

ResearchGate. (n.d.). Methods for detecting and identifying retinoids in tissue. [Link]

-

Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC. [Link]

-

Kedishvili, N. Y. (2013). Enzymology of retinoic acid biosynthesis and degradation. PubMed Central. [Link]

-

Kľvanová, J., & Brtko, J. (2002). Selected retinoids: Determination by isocratic normal-phase HPLC. ResearchGate. [Link]

-

Kiser, P. D., & Palczewski, K. (2010). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. PMC. [Link]

-

Kedishvili, N. Y. (2016). RETINOIC ACID SYNTHESIS AND DEGRADATION. PMC. [Link]

-

Gudas, L. J. (2021). Retinoid metabolism: new insights. Journal of Molecular Endocrinology - Bioscientifica. [Link]

-

Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. PMC - PubMed Central - NIH. [Link]

-

Lee, S.-A., et al. (2012). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PubMed Central. [Link]

-

Duester, G. (2009). Retinoic Acid Synthesis and Signaling during Early Organogenesis. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Evaluating Extraction Protocols for Quantifying Hepatic Retinol and Retinyl Esters. [Link]

-

Urbach, J., & Rando, R. R. (1994). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. ResearchGate. [Link]

-

Urbach, J., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Retinoic acid. [Link]

-

Chen, J. X., et al. (1995). Effect of retinoic acid isomers on proliferation, differentiation and PML relocalization in the APL cell line NB4. PubMed. [Link]

-

Shete, V., & Quadro, L. (2013). Isolation of Lung Retinoid-Containing Cells by Cell Sorting. PMC - NIH. [Link]

-

Fulton, B. S., & Rando, R. R. (1987). Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes. [Link]

-

Nakanishi, K., et al. (n.d.). Efficient Synthesis of 11-cis-Retinoids. Columbia University. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001852). [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. [Link]

-

Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). PNAS. [Link]

-

Tsukada, M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. PubMed. [Link]

-

Chem Spectrum. (2020). Important Properties to Identify Cis-/Trans- Isomers. YouTube. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. On the 'discovery' of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. The Historical Trajectory of Vitamin A: From Obscure Observations to Essential Public Health Intervention - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Retinoic acid - Wikipedia [en.wikipedia.org]

- 10. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sav.sk [sav.sk]

- 17. researchgate.net [researchgate.net]

- 18. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 23. youtube.com [youtube.com]

An In-Depth Technical Guide on the Role of 13-cis-Retinoic Acid as a Modulator of the Canonical Visual Cycle

Abstract

The regeneration of 11-cis-retinal, the chromophore of vision, is fundamental to sustained photopic and scotopic function. This process is orchestrated by a series of enzymatic reactions within the retinal pigment epithelium (RPE) and photoreceptors, collectively known as the canonical visual cycle. While the core pathway is well-established, the roles of non-canonical retinoids and exogenous modulators are of significant interest for both understanding retinal pathophysiology and developing novel therapeutics. Although the specific isomer (11-cis,13-cis)-Retinoic acid is not described in current literature, extensive research on a closely related molecule, 13-cis-retinoic acid (isotretinoin) , has revealed its potent modulatory effects on the visual cycle. This guide provides a detailed technical overview of the mechanism by which 13-cis-retinoic acid inhibits key enzymes in the visual cycle, the resulting biochemical and physiological consequences, and the experimental methodologies used to elucidate these effects. We will explore how understanding this inhibition provides a mechanistic basis for the clinical side effect of night blindness associated with isotretinoin therapy and informs strategies for developing therapeutics for certain retinal degenerations.

Introduction: The Canonical Visual Cycle and the Impact of Exogenous Modulators

The vertebrate visual cycle is a paragon of metabolic efficiency, designed to continuously regenerate the light-sensitive 11-cis-retinal chromophore after its photoisomerization to all-trans-retinal. This multi-step pathway, shared between photoreceptor outer segments (POS) and the RPE, is critical for maintaining visual sensitivity.[1] The key enzymatic steps in the RPE involve the esterification of all-trans-retinol to all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT), followed by the cornerstone reaction: the simultaneous isomerization and hydrolysis of these esters into 11-cis-retinol by the RPE65 isomerohydrolase.[2] Finally, 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (e.g., RDH5) before being shuttled back to the photoreceptors.[2]

The rate of this cycle dictates the speed of dark adaptation and the ability to recover from photo-bleaching. Consequently, molecules that interfere with this pathway can have profound effects on vision. 13-cis-retinoic acid (isotretinoin), a widely prescribed oral therapeutic for severe acne, is a prime example of such a modulator.[3] A well-documented side effect of isotretinoin therapy is impaired night vision (nyctalopia), which arises not from retinal toxicity, but from a functional impairment of the visual cycle.[1][3] This guide delves into the precise molecular mechanisms of this inhibition.

Mechanism of Action: 13-cis-Retinoic Acid as a Dual-Enzyme Inhibitor

Research has demonstrated that 13-cis-retinoic acid acts as an inhibitor of at least two critical enzymes within the RPE's retinoid processing pathway.[1] The rapid onset of visual impairment following systemic administration suggests a direct enzymatic inhibition rather than a slower, transcription-based mechanism.[1]

Inhibition of 11-cis-Retinol Dehydrogenase (RDH5)

The final oxidative step in the RPE, the conversion of 11-cis-retinol to 11-cis-retinal, is catalyzed primarily by RDH5. 13-cis-retinoic acid has been identified as an inhibitor of this enzyme, with a reported Ki of 2.4 μM.[2] Inhibition at this stage would logically lead to a bottleneck, causing the accumulation of the substrate, 11-cis-retinol.

Inhibition of RPE65 Isomerohydrolase

While RDH5 inhibition is a key factor, experimental evidence in animal models points to a more complex mechanism. In vivo studies following isotretinoin administration revealed not only a sharp decrease in the final product, 11-cis-retinal, but also a significant accumulation of biosynthetic intermediates, specifically all-trans-retinyl esters .[1][3] This accumulation upstream of 11-cis-retinol production is a hallmark of RPE65 inhibition.[1] Therefore, the in vivo data strongly support that 13-cis-retinoic acid also inhibits the isomerohydrolase activity of RPE65, which is considered the rate-limiting step of the visual cycle.[1][2] This dual inhibition effectively slows the entire regeneration process.

The diagram below illustrates the canonical visual cycle and pinpoints the sites of inhibition by 13-cis-retinoic acid.

Biochemical and Physiological Consequences

The dual inhibition of RPE65 and RDH5 leads to a cascade of measurable effects on both retinoid concentrations and retinal function.

Altered Retinoid Profile

The most direct consequence of the enzymatic blockade is a dramatic shift in the ocular retinoid pool. High-performance liquid chromatography (HPLC) analysis of eye extracts from isotretinoin-treated animal models consistently shows two primary changes after light exposure:

-

Decreased 11-cis-Retinal: The production of the final chromophore is significantly reduced, falling to approximately one-fourth of control levels in some studies.[1]

-

Accumulation of Retinyl Esters: Both all-trans- and 11-cis-retinyl esters accumulate, with total esters increasing nearly threefold.[1][3] The buildup of all-trans-retinyl esters is the key indicator of RPE65 inhibition.

| Retinoid Species | Change Following Isotretinoin Tx | Primary Enzyme Inhibition | Reference |

| 11-cis-Retinal | ↓↓ (Reduced to ~25% of control) | RPE65 & RDH5 | [1] |

| all-trans-Retinyl Esters | ↑↑↑ (Increased ~3-fold) | RPE65 | [1][3] |

| 11-cis-Retinyl Esters | ↑ | RDH5 | [1][3] |

| 11-cis-Retinol | ↑ (Slight increase) | RDH5 | [1] |

Impaired Rhodopsin Regeneration and Dark Adaptation

The reduced availability of 11-cis-retinal directly impacts the regeneration of rhodopsin in rod photoreceptors. This leads to a marked slowing of the recovery of rod signaling after exposure to a bleaching light.[1][3] This physiological deficit is the direct cause of clinical night blindness. Electroretinography (ERG) studies in animal models show that while fully dark-adapted rod function may be normal, the recovery of ERG amplitudes after a photobleach is significantly delayed, a condition that is reversible upon cessation of the drug.[1][3]

Experimental Methodologies

Elucidating the role of visual cycle modulators requires a combination of biochemical quantification and functional assessment.

Protocol: Extraction and HPLC Analysis of Ocular Retinoids

This protocol provides a validated workflow for quantifying retinoid isomers from ocular tissue, a cornerstone technique in the cited research.

Causality Statement: This method uses derivatization of retinaldehydes to oximes to stabilize them for analysis and employs normal-phase HPLC, which provides excellent separation of retinoid isomers. All steps are performed under dim red light to prevent artifactual photoisomerization.

Step-by-Step Methodology:

-

Tissue Homogenization (Self-Validation: Perform on ice):

-

Immediately after enucleation, dissect the eye to isolate the retina and RPE.

-

Homogenize the tissue in a glass homogenizer with 1-2 mL of phosphate-buffered saline (PBS).

-

Rationale: Rapid homogenization on ice minimizes enzymatic degradation.

-

-

Oxime Derivatization (Self-Validation: Include a blank control):

-

Add an equal volume of methanol to the homogenate.

-

Add 100 µL of 1 M hydroxylamine (pH ~6.5).

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Rationale: Hydroxylamine converts unstable retinaldehydes to more stable syn- and anti-oxime forms, preventing degradation and allowing for accurate quantification.[1]

-

-

Liquid-Liquid Extraction (Self-Validation: Use an internal standard):

-

Add 2-4 mL of hexane to the mixture.

-

Vortex vigorously for 2-3 minutes.

-

Centrifuge at ~2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer, which contains the retinoids. Repeat the extraction on the aqueous phase to ensure complete recovery.

-

Rationale: Hexane is a non-polar solvent that efficiently extracts the hydrophobic retinoids from the aqueous/methanolic phase.

-

-

Sample Preparation and Analysis:

-

Dry the pooled hexane extracts under a gentle stream of nitrogen gas.

-

Reconstitute the dried retinoid residue in a small, known volume (e.g., 100-200 µL) of the HPLC mobile phase.

-

Inject the sample onto a normal-phase silica HPLC column.

-

Rationale: Drying and reconstituting concentrates the sample for sensitive detection.

-

-

Chromatography and Quantification:

-

Use an isocratic mobile phase, such as hexane containing a small percentage of 2-propanol and glacial acetic acid, for separation.[4]

-

Detect retinoid oximes and esters by UV absorbance, typically around 360 nm for oximes and 325 nm for esters and retinols.

-

Quantify peaks by comparing their integrated area to standard curves generated from authentic retinoid standards.

-

Rationale: Normal-phase chromatography excels at separating geometric isomers, which is critical for distinguishing 11-cis, 13-cis, and all-trans forms.[4][5]

-

Protocol: Functional Assessment with Electroretinography (ERG)

Causality Statement: ERG measures the mass electrical response of the retina to light, providing a non-invasive, objective measure of retinal function. By comparing ERG responses after a photobleach over time, one can quantify the rate of dark adaptation, which is directly dependent on visual cycle speed.

Step-by-Step Methodology:

-

Animal Preparation:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

-

Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).

-

Place recording electrodes (typically a gold or silver wire loop) on the cornea, with reference and ground electrodes placed subcutaneously on the head and body, respectively.

-

Rationale: Anesthesia prevents movement artifacts, while pupil dilation ensures a consistent amount of light enters the eye.

-

-

Baseline Dark Adaptation (Self-Validation: Ensure stable baseline):

-

Place the animal in a Ganzfeld dome (which provides uniform, full-field illumination) and dark-adapt for a prolonged period (e.g., >12 hours overnight) to establish a maximal, stable baseline rod response.

-

Record a baseline dark-adapted ERG using a series of light flashes of increasing intensity. The a-wave reflects photoreceptor hyperpolarization, and the b-wave reflects bipolar cell activity.[6][7]

-

Rationale: A fully dark-adapted state ensures that the maximum rhodopsin pool is available, providing a reliable baseline for comparison.

-

-

Photobleaching:

-

Expose the eye to a bright, bleaching light for a set duration (e.g., 1-2 minutes) to isomerize a significant fraction (>90%) of the rhodopsin.

-

Rationale: This step synchronizes the visual cycle, initiating the regeneration process that will be measured.

-

-

Measuring Recovery (Dark Adaptation):

-

Immediately after the bleach, begin recording ERG responses to a fixed-intensity flash at regular intervals (e.g., every 5-10 minutes) for up to 2 hours.

-

Plot the amplitude of the b-wave (or a-wave) as a function of time in the dark.

-

Rationale: The rate at which the b-wave amplitude recovers to its pre-bleach baseline is a direct functional measure of the speed of rhodopsin regeneration and, by extension, the overall flux of the visual cycle.[1]

-

-

Data Analysis:

-

Compare the recovery curves between control and drug-treated groups. A slower recovery curve in the treated group indicates inhibition of the visual cycle.

-

Therapeutic and Pathophysiological Implications

Mechanism for Clinical Night Blindness

The dual inhibition of RPE65 and RDH5 by 13-cis-retinoic acid provides a clear and sufficient molecular mechanism for the nyctalopia experienced by patients undergoing isotretinoin therapy.[1][3] By slowing the regeneration of 11-cis-retinal, the drug limits the amount of available rhodopsin, thereby reducing the sensitivity of the rod-driven scotopic system. This effect is functional, not degenerative, and typically resolves after treatment is discontinued.[1][3]

A Protective Role in Light-Induced Retinal Damage

Paradoxically, the inhibition of the visual cycle can be protective under certain conditions. The accumulation of toxic byproducts of the visual cycle, such as the bisretinoid A2E, is implicated in the pathology of diseases like Stargardt disease and age-related macular degeneration. By slowing the overall flux of the visual cycle, inhibitors like 13-cis-retinoic acid can reduce the rate of formation of these toxic compounds. Indeed, studies have shown that isotretinoin administration can protect photoreceptors from light-induced damage.[1][2][3] This principle forms the basis for the development of a new class of drugs known as visual cycle modulators, which aim to slow the cycle just enough to be therapeutically beneficial without causing debilitating night blindness.[8]

Conclusion and Future Directions

While a direct role for a hypothetical (11-cis,13-cis)-Retinoic acid in the visual cycle remains uncharacterized, the study of its close analog, 13-cis-retinoic acid, has provided invaluable insights into the pharmacology of vision. It serves as a classic example of how an exogenous small molecule can reversibly inhibit key enzymatic steps, leading to predictable and measurable changes in retinal biochemistry and function. The elucidation of its dual-inhibitory action on RPE65 and RDH5 has not only explained a common clinical side effect but has also opened a promising therapeutic avenue for treating retinal diseases characterized by the accumulation of toxic retinoid byproducts. Future research in this area will focus on designing next-generation visual cycle modulators with improved therapeutic indices, balancing the protective effects of slowed retinoid flux against the adverse effect of impaired dark adaptation.

References

-

Sieving, P. A., Chaudhry, P., Kondo, M., Provenzano, M., Wu, D., Carlson, T. J., Bush, R. A., & Thompson, D. A. (2001). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Proceedings of the National Academy of Sciences of the United States of America, 98(4), 1835–1840. [Link]

-

Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry, 378(1), 71-79. [Link]

-

Yokota, S., & Oshio, S. (2018). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of Food and Drug Analysis, 26(2), 724-731. [Link]

-

Kim, Y. K., & Quadro, L. (2010). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in molecular biology (Clifton, N.J.), 637, 269–278. [Link]

-

Layton, M. J., & Kiser, P. D. (2024). Advances and Therapeutic Opportunities in Visual Cycle Modulation. Journal of Medicinal Chemistry. [Link]

-

Layden, M. J., & Kiser, P. D. (2024). Advances and Therapeutic Opportunities in Visual Cycle Modulation. Journal of Medicinal Chemistry. [Link]

-

Sieving, P. A., et al. (2001). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. PubMed. [Link]

-

Iskusnykh, I. Y., et al. (2021). Time-course of adaptations for electroretinography and pupillography. Medical Research Archives, 9(4). [Link]

-

Creel, D. J. (2015). The Electroretinogram and Electro-oculogram: Clinical Applications. Webvision: The Organization of the Retina and Visual System. [Link]

-

Kiser, P. D., & Palczewski, K. (2021). Rational Tuning of Visual Cycle Modulator Pharmacodynamics. eScholarship, University of California. [Link]

-

Tenora, L., et al. (2017). Antiandrogenic effect of isotretinoin: is the retina involved in mechanism of action?. Semantic Scholar. [Link]

-

He, Y., et al. (2019). Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina. Current protocols in mouse biology, 9(1), e57. [Link]

-

Wikipedia contributors. (2024). Isotretinoin. Wikipedia. [Link]

-

Creel, D. J. (2019). The Electroretinogram and Electro-oculogram: Clinical Applications. Webvision. [Link]

-

He, Y., et al. (2019). Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina. Current Protocols in Mouse Biology. [Link]

-

van der Velde-Visser, S. D., et al. (2017). Light and dark adaptation recorded with the flicker adaptation... ResearchGate. [Link]

-

Grolik, M., et al. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]

-

Rice, D. S., et al. (2015). HPLC analysis of retinoids extracted from mouse retinas. ResearchGate. [Link]

-

Chen, S. F., & Chen, Y. C. (1996). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 4(3), 8. [Link]

-

Moiseyev, G., et al. (2005). Mutation of key residues of RPE65 abolishes its enzymatic role as isomerohydrolase in the visual cycle. Proceedings of the National Academy of Sciences, 102(38), 13477-13482. [Link]

-

Kiser, P. D., et al. (2019). Rational Tuning of Visual Cycle Modulator Pharmacodynamics. ACS chemical neuroscience, 10(11), 4566–4579. [Link]

Sources

- 1. Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances and Therapeutic Opportunities in Visual Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sav.sk [sav.sk]

- 5. researchgate.net [researchgate.net]

- 6. The Electroretinogram and Electro-oculogram: Clinical Applications by Donnell J. Creel – Webvision [webvision.pitt.edu]

- 7. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Tuning of Visual Cycle Modulator Pharmacodynamics [escholarship.org]

The Endogenous Landscape of Retinoid Isomers: A Technical Guide to the Function of (11-cis,13-cis)-Retinoic Acid and its Congeners

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a vast array of biological processes, from embryonic development to cellular differentiation and vision. Their functions are exquisitely dependent on their stereochemistry, with different isomers exhibiting distinct biological activities. While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) are the most extensively characterized biologically active forms, the endogenous roles of other isomers, such as 13-cis-retinoic acid and the di-cis form, (11-cis,13-cis)-retinoic acid, are less understood yet of significant interest. This technical guide provides a comprehensive overview of the current understanding of the endogenous function of (11-cis,13-cis)-retinoic acid, placing it within the broader context of retinoid metabolism, signaling, and the well-established roles of its key isomers. We delve into the intricate biochemistry of the visual cycle, the canonical retinoic acid signaling pathway, and the experimental methodologies crucial for advancing our knowledge in this field.

Introduction: The Specificity of Retinoid Isomerism

The biological activity of retinoic acid is profoundly influenced by the geometry of its polyene chain. The specific isomer requested, (11-cis,13-cis)-retinoic acid, represents a di-cis configuration. While its direct endogenous function remains an area of active investigation, its existence and the ability to separate it from other isomers have been documented. An HPLC method has been described that can resolve various photoisomers of retinoic acid, including the 11,13-di-cis isomer[1]. Furthermore, the synthesis of related di-cis retinoids, such as trans-, 13-cis-, and 11-cis,13-cis-12-(hydroxymethyl)retinol, has been achieved, indicating the chemical feasibility of such structures[2]. However, to fully appreciate the potential role of this specific isomer, it is essential to first understand the well-defined functions of its closely related counterparts.

The Pivotal Role of 11-cis-Retinoids in Vision

The most well-characterized function of an 11-cis-retinoid is that of 11-cis-retinal, the chromophore of visual pigments in both rod and cone photoreceptor cells[3][4]. The conversion of light into a neuronal signal is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal[3][4][5]. This conformational change triggers a signaling cascade that results in vision. The regeneration of 11-cis-retinal from all-trans-retinal is a complex enzymatic process known as the visual cycle, which is fundamental for sustaining vision[3][6].

The Visual Cycle: A Key Pathway for 11-cis-Retinal Regeneration

The canonical visual cycle involves several key enzymatic steps occurring in the retinal pigment epithelium (RPE) and photoreceptor cells[3][6][7].

-

Reduction: All-trans-retinal, released from opsin after photoactivation, is reduced to all-trans-retinol by retinol dehydrogenases (RDHs), primarily RDH8 in photoreceptors[3][6].

-

Esterification: All-trans-retinol is transported to the RPE, where it is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT)[3][6].

-

Isomerization: The key step is the isomerization of all-trans-retinyl esters to 11-cis-retinol, catalyzed by the isomerohydrolase RPE65[6][8].

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5[3][7].

-

Transport: Finally, 11-cis-retinal is transported back to the photoreceptors to regenerate the visual pigments[3].

A secondary, non-canonical visual cycle also exists in Müller cells, which is particularly important for cone vision[9]. This pathway involves a different isomerase, dihydroceramide desaturase (DES1), and a specific esterifying enzyme, multifunctional O-acyltransferase (MFAT), which drives the production of 11-cis-retinoids[9].

Figure 1: Simplified diagram of the canonical visual cycle.

The Endogenous Function of 13-cis-Retinoic Acid

13-cis-retinoic acid (isotretinoin) is a well-established endogenous retinoid found in human serum[10]. Its physiological concentrations are comparable to those of all-trans-retinoic acid[10]. While it is widely used as a therapeutic agent, particularly in dermatology, its precise endogenous function is still being elucidated[11][12].

A significant body of evidence suggests that 13-cis-RA often functions as a pro-drug, undergoing isomerization to the more biologically active all-trans-RA and 9-cis-RA[11][13][14]. This isomerization is a key event in its in vivo metabolism[14]. However, there is also evidence for direct actions of 13-cis-RA. Some studies suggest it may act by inhibiting steroid-metabolizing enzymes or through membrane receptors[11]. Furthermore, a novel enzyme, 13-cis-isomerohydrolase (13cIMH), has been identified in the brain that exclusively generates 13-cis-retinol, the precursor to 13-cis-RA, suggesting a dedicated pathway for its synthesis and potential specific neurological functions[15].

The General Retinoic Acid Signaling Pathway: A Framework for Understanding Isomer Activity

The biological effects of retinoic acid isomers are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs)[8][16][17]. These receptors act as ligand-inducible transcription factors that regulate the expression of a multitude of target genes involved in cell proliferation, differentiation, and apoptosis[8][16].

Receptor Specificity and Dimerization

There are three subtypes of each receptor: RARα, RARβ, RARγ and RXRα, RXRβ, RXRγ.

RARs and RXRs typically function as heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[19][20]. In the absence of a ligand, the heterodimer often binds to corepressor proteins, silencing gene transcription. Ligand binding induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately activates gene transcription[20].

While all-trans-RA and 9-cis-RA are the primary high-affinity ligands for RARs and RXRs, 13-cis-RA exhibits a much lower affinity for these receptors[13][16]. This low affinity supports the hypothesis that many of its effects are mediated through isomerization. However, at pharmacological concentrations, 13-cis-RA can still influence gene expression[21]. The binding affinity and transcriptional activation potential of (11-cis,13-cis)-retinoic acid for RARs and RXRs have not been extensively studied and represent a key area for future research.

Figure 2: General overview of the retinoic acid signaling pathway.

Experimental Protocols for the Study of Retinoid Isomers

The study of individual retinoid isomers requires robust analytical methods to separate and quantify these closely related and often labile compounds.

Extraction and Quantification of Retinoids from Biological Samples

Objective: To extract and quantify different retinoic acid isomers from serum or tissue samples.

Materials:

-

Biological sample (serum, tissue homogenate)

-

Internal standards (e.g., deuterated retinoic acid isomers)

-

Hexane, Acetonitrile, Methanol (HPLC grade)

-

4 N HCl

-

Centrifuge

-

Nitrogen evaporator

-

UHPLC-MS/MS system with a suitable C18 column[22]

Protocol:

-

Sample Preparation: To 500 µL of serum, add 10 µL of internal standard solution[22].

-

Protein Precipitation and Extraction: Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample, vortex thoroughly[22].

-

Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing, and centrifuging to separate the phases. Repeat the hexane extraction[22].

-

Evaporation: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen at 32°C[22].

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for UHPLC-MS/MS analysis.

-

Analysis: Inject the sample onto a UHPLC-MS/MS system. Use a gradient elution program to achieve separation of the different retinoic acid isomers (e.g., all-trans, 9-cis, 13-cis, and 9,13-di-cis)[22].

-

Quantification: Quantify the endogenous retinoids by comparing their peak areas to those of the corresponding internal standards.

Causality and Self-Validation: The use of isotope-labeled internal standards is critical for accurate quantification as it corrects for variations in extraction efficiency and matrix effects during mass spectrometry analysis. The chromatographic method must be validated for linearity, accuracy, precision, and limit of quantification for each isomer.

Isomerization Assays

Objective: To determine the extent of isomerization of one retinoid isomer to another in a biological system (e.g., cell culture).

Materials:

-

Cultured cells (e.g., sebocytes, keratinocytes)

-

The retinoid isomer of interest (e.g., 13-cis-retinoic acid)

-

Cell culture medium and supplements

-

HPLC system with UV or MS detection

Protocol:

-

Cell Culture: Plate cells at a desired density and allow them to adhere.

-

Treatment: Treat the cells with the retinoid isomer of interest at various concentrations and for different time points.

-

Cell Lysis and Extraction: At the end of the incubation period, wash the cells with PBS, lyse them, and extract the retinoids as described in protocol 5.1.

-

Analysis: Analyze the cell extracts by HPLC to separate and quantify the parent retinoid and any isomers that have been formed[13].

-

Control: Include control wells with the retinoid in cell-free medium to assess non-enzymatic isomerization.

Causality and Self-Validation: Time-course and dose-response experiments are essential to understand the kinetics of isomerization. Comparing isomerization rates in different cell types can reveal cell-specific metabolic pathways[13].

Quantitative Data Summary

| Retinoid Isomer | Typical Endogenous Serum Concentration (Human) | Receptor Binding Affinity | Primary Endogenous Function |

| all-trans-Retinoic Acid | 1-3 ng/mL[10] | High for RARs[18] | Transcriptional regulation, development, cell differentiation[8][23] |

| 13-cis-Retinoic Acid | 1-2 ng/mL[10] | Low for RARs/RXRs[13][16] | Pro-drug for atRA/9-cis-RA; potential direct actions[11][14] |

| 9-cis-Retinoic Acid | ~0.1 nM[22] | High for RARs and RXRs[18] | Transcriptional regulation (activates both RAR and RXR pathways)[18] |

| 11-cis-Retinal | Primarily in the eye | Covalently bound to opsin[4] | Chromophore for vision[3][4] |

| (11-cis,13-cis)-Retinoic Acid | Not well established | Not well established | Under investigation |

Future Directions and Conclusion

The endogenous function of (11-cis,13-cis)-retinoic acid remains an intriguing and underexplored area of retinoid biology. While the technical tools exist to synthesize and detect this isomer, its physiological relevance is yet to be determined. Future research should focus on:

-

Sensitive Quantification: Developing highly sensitive analytical methods to accurately measure endogenous levels of (11-cis,13-cis)-retinoic acid in various tissues.

-

Receptor Binding Studies: Characterizing the binding affinity and activation potential of (11-cis,13-cis)-retinoic acid for RARs, RXRs, and other potential retinoid-binding proteins.

-

Functional Assays: Investigating the effects of synthetic (11-cis,13-cis)-retinoic acid on gene expression, cell proliferation, and differentiation in relevant cell models.

-

Metabolic Studies: Elucidating the metabolic pathways that may lead to the formation or degradation of this di-cis isomer.

References

-

Key enzymes of the retinoid (visual) cycle in vertebrate retina. (Date not available). PMC. [Link]

-

Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. (Date not available). PubMed Central. [Link]

-

Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. (Date not available). ScienceDirect. [Link]

-

Kaylor, J. J., et al. (2014). Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT). PNAS. [Link]

-

Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. (Date not available). PMC. [Link]

-

Kono, M. (2012). 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle. NIH. [Link]

-

Tang, G., & Russell, R. M. (1990). 13-cis-retinoic acid is an endogenous compound in human serum. Journal of Lipid Research. [Link]

-

Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. PMC. [Link]

-

The role of 11-cis-retinyl esters in vertebrate cone vision. (2014). PubMed. [Link]

-

Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023). Frontiers in Pharmacology. [Link]

-

Enzymology of retinoic acid biosynthesis and degradation. (2012). PubMed Central. [Link]

-

Separation of retinoic acid all-trans, mono-cis and poly-cis isomers by reversed-phase high-performance liquid chromatography. (1997). Journal of Chromatography A. [Link]

-

An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. (2012). PLoS ONE. [Link]

-

13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. (2000). PubMed. [Link]

-

Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. (1992). PMC. [Link]

-

Retinoic acid signaling pathways. (2019). Development. [Link]

-

13-cis-retinoic acid metabolism in vivo. The major tissue metabolites in the rat have the all-trans configuration. (1983). PubMed. [Link]

-

Lewin, A. H., et al. (1984). Synthesis and characterization of trans-, 13-cis-, and 11-cis,13-cis-12-(hydroxymethyl)retinol. Journal of Organic Chemistry. [Link]

-

Cellular metabolism and actions of 13-cis-retinoic acid. (2001). PubMed. [Link]

-

13-cis-Retinoic acid. (1999). IARC Publications. [Link]

-

Borhan, B., et al. (2000). Efficient Synthesis of 11-cis-Retinoids. Columbia University. [Link]

- Method of synthesis of retinoic acid. (1998).

-

Retinoic acid receptors and retinoid X receptors. (1992). PNAS. [Link]

-

13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. (1984). PubMed. [Link]

-

Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. (Date not available). Journal of Food and Drug Analysis. [Link]

-

Retinoic Acid Actions Through Mammalian Nuclear Receptors. (2015). PMC. [Link]

-

SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. (2002). Slovak Academic Press. [Link]

-

Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma. (2005). PubMed Central. [Link]

-

A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. (2014). PMC. [Link]

-

Retinoic Acid Metabolism and Signaling Pathways in the Adult and Developing Mouse Testis. (2008). Endocrinology. [Link]

-

13-cis Retinoic Acid Inhibits Development and Progression of Chronic Allograft Nephropathy. (2004). American Journal of Pathology. [Link]

-

11-cis-retinal Definition. (Date not available). Fiveable. [Link]

-

Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. (2024). Pure. [Link]

-

Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium. (2021). NIH. [Link]

-

Biochemical and Physiological Properties of Rhodopsin Regenerated with 11-cis-6-Ring- and 7-Ring-retinals. (2007). PubMed Central. [Link]

-

Visual Cycle and Vitamin A. (2018). YouTube. [Link]

-

Retinoic acid receptors RARs and retinoid X receptors RXRs. (2025). YouTube. [Link]

-

Photooxidation mediated by 11-cis and all-trans retinal in single isolated mouse rod photoreceptors. (2012). PMC. [Link]

Sources

- 1. Separation of retinoic acid all-trans, mono-cis and poly-cis isomers by reversed-phase high-performance liquid chromatography [periodicos.capes.gov.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]